

An In-depth Technical Guide to BPR1K871: A Dual FLT3/AURKA Inhibitor

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Compound of Interest				
Compound Name:	BPR1K871			
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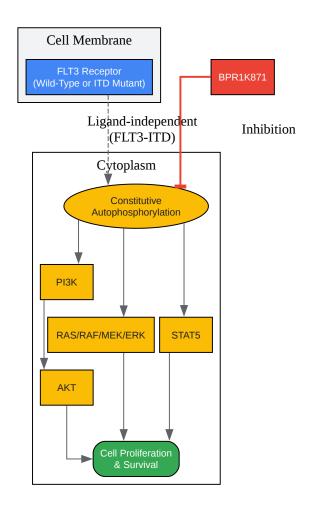
This document provides a comprehensive technical overview of **BPR1K871**, a novel quinazoline-based, multi-kinase inhibitor. **BPR1K871** has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), positioning it as a promising preclinical candidate for the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2] The compound has received approval as an Investigational New Drug (IND) from the US FDA for Phase I clinical trials.[3]

Core Mechanism of Dual Inhibition

BPR1K871 exerts its anti-neoplastic effects by concurrently targeting two critical oncogenic signaling pathways: the FLT3 receptor tyrosine kinase pathway, which drives cell proliferation and survival, and the Aurora Kinase pathway, which is essential for proper cell division.

1.1. Inhibition of the FLT3 Signaling Pathway FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25% of AML patients and lead to ligand-independent constitutive activation of the receptor.[5] This aberrant signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, promoting uncontrolled cell growth and survival.[4][6] **BPR1K871** directly inhibits the kinase activity of FLT3, blocking the autophosphorylation and subsequent activation of these oncogenic cascades.



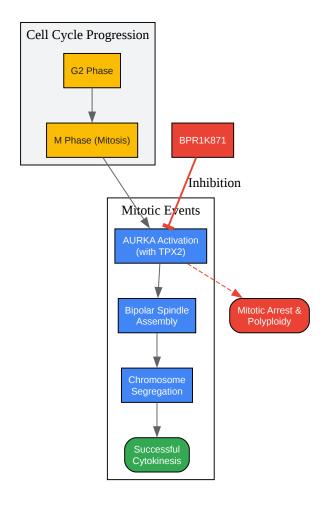


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BPR1K871 inhibits the constitutive activation of the FLT3 signaling pathway.

1.2. Inhibition of the Aurora Kinase A (AURKA) Pathway Aurora Kinase A is a key serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation and separation, and the assembly of a functional bipolar spindle.[7][8] Its overexpression in various cancers leads to genomic instability and aneuploidy, contributing to tumorigenesis.[7][9] By inhibiting AURKA, **BPR1K871** disrupts the mitotic process, leading to failed cell division and subsequent apoptosis or mitotic catastrophe.[10]





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BPR1K871 disrupts mitotic progression by inhibiting Aurora Kinase A.

Quantitative Data

The potency and selectivity of **BPR1K871** have been characterized through extensive in vitro and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity of BPR1K871



Target / Cell Line	Туре	IC50 / EC50 (nM)	Reference(s)
Enzymatic Activity			
FLT3	Kinase Inhibition	19	[1][3][11]
AURKA	Kinase Inhibition	22	[1][3][11]
AURKB	Kinase Inhibition	13	[1][3]
Cellular Activity			
MOLM-13 (AML, FLT3-ITD)	Anti-proliferative	~5	[1][2][3]
MV4-11 (AML, FLT3-	Anti-proliferative	~5	[1][2][3]
COLO205 (Colorectal)	Anti-proliferative	< 100	[1]
Mia-PaCa2 (Pancreatic)	Anti-proliferative	< 100	[1]
U937 (AML, FLT3- negative)	Anti-proliferative	Low micromolar	[1]

| K562 (CML, FLT3-negative) | Anti-proliferative | Low micromolar $\mid [1] \mid$

Table 2: Kinase Selectivity Profile of BPR1K871

Assay Technology	Concentration	Results	Reference(s)
KINOMEScan	1000 nM	Inhibited 77 out of 395 non-mutant kinases by >65%.	[1][3]

| | | Potently inhibited AURKA, AURKB, AURKC, and FLT3. |[1] |

Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models



Model (Cell Line)	Cancer Type	Administrat ion	Dose (mg/kg)	Outcome	Reference(s
MOLM-13	AML	Intravenous (IV)	1, 3, 10	Significant tumor growth inhibition (p < 0.05).	[1][12]
MV4-11	AML	Intravenous (IV)	1, 3, 10	Significant tumor growth inhibition (p < 0.05).	[1][12]
COLO205	Colorectal	Intravenous (IV)	3 - 20	Excellent efficacy without significant toxicity.	[1]

| Mia-PaCa2 | Pancreatic | Intravenous (IV) | 3 - 20 | Excellent efficacy without significant toxicity. |[1] |

Table 4: Pharmacokinetic (PK) Properties of BPR1K871

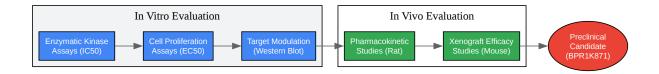
Parameter	Species	Administration	Finding	Reference(s)
PK Profile	Rat	Intravenous (IV)	Long half-life (t1/2), moderate PK profile.	[1]

| Bioavailability | Rat | N/A | Lacked oral bioavailability. |[1][13] |

Experimental Protocols

This section outlines the key methodologies employed in the preclinical evaluation of **BPR1K871**.





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Preclinical development workflow for **BPR1K871**.

- 3.1. Cell Proliferation Assay The anti-proliferative activity of **BPR1K871** was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) method.[1]
- Cell Plating: Cancer cell lines (e.g., MOLM-13, MV4-11) were seeded into 96-well plates and incubated to allow for cell attachment.
- Compound Treatment: Cells were treated with a range of concentrations of BPR1K871 or DMSO (vehicle control) for a specified period (typically 72 hours).
- MTS Reagent Addition: Following incubation, MTS reagent was added to each well according to the manufacturer's protocol (e.g., Promega).
- Incubation & Measurement: Plates were incubated to allow for the conversion of MTS to formazan by metabolically active cells.
- Data Acquisition: The absorbance of the formazan product was measured at 490 nm using a plate reader.
- Analysis: Cell viability was calculated as a percentage relative to the DMSO-treated control.
 EC50 values, the concentration causing a 50% reduction in cell viability, were determined using non-linear regression analysis (e.g., Prism GraphPad).[1]
- 3.2. Western Blot Analysis for Target Modulation To confirm that **BPR1K871** engages its targets within the cell, Western blotting was performed on lysates from treated cells.[1][2]
- Cell Treatment & Lysis: Cells (e.g., MV4-11, HCT-116) were treated with BPR1K871 for a
 defined period. Subsequently, cells were harvested and lysed using an appropriate lysis

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buffer containing protease and phosphatase inhibitors.

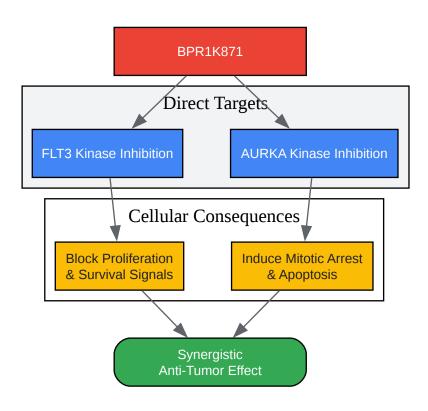
- Protein Quantification: The total protein concentration of each lysate was determined using a standard method (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of FLT3 and AURKA, as well as downstream markers (e.g., phospho-Histone H3 for AURKB activity).
- Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- 3.3. In Vivo Tumor Xenograft Efficacy Study The anti-tumor activity of **BPR1K871** was evaluated in subcutaneous xenograft models using immunodeficient mice.[1]
- Animal Model: Female athymic nude mice were used for these studies.[1][14]
- Tumor Implantation: 5-10 million human cancer cells (e.g., MOLM-13, MV4-11) were suspended in a suitable medium (e.g., Matrigel/PBS mixture) and injected subcutaneously into the flank of each mouse.[1]
- Tumor Growth & Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-500 mm³). Mice were then randomized into vehicle control and treatment groups.
- Drug Formulation & Administration: The hydrochloride salt of **BPR1K871** was dissolved in a formulation of DMSO/Cremophor EL/saline (10/20/70) for intravenous (IV) administration.[1]
- Dosing Schedule: Dosing was performed according to a predefined schedule, such as once daily for 5 consecutive days, potentially followed by a second cycle.[1][12]



- Efficacy Assessment: Tumor volume was measured regularly (e.g., 2-3 times per week)
 using calipers. Animal body weight and general health were monitored as indicators of
 toxicity.
- Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group. Statistical significance was determined using appropriate tests.

Conclusion and Future Directions

BPR1K871 is a potent, dual-specific inhibitor of FLT3 and Aurora kinases with significant antiproliferative activity in both hematological and solid tumor models.[1] Its mechanism of simultaneously blocking a key driver of cell proliferation (FLT3) and a critical regulator of cell division (AURKA) provides a strong rationale for its development as a cancer therapeutic.[1][2] While the current formulation shows a lack of oral bioavailability, its demonstrated efficacy via intravenous administration in multiple xenograft models validates its potential.[1] Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic window, potential resistance mechanisms, and optimal clinical application of **BPR1K871**.



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Logical framework for the synergistic effect of dual FLT3/AURKA inhibition.

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